molecular formula C19H15F2N3O2 B5375926 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide

Cat. No. B5375926
M. Wt: 355.3 g/mol
InChI Key: ODXROIBRGITDRM-UHFFFAOYSA-N
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Description

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD) biosynthesis inhibitors and has been found to have significant effects on cellular metabolism and signaling pathways.

Scientific Research Applications

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have significant effects on cellular metabolism and signaling pathways, making it a promising candidate for the treatment of cancer, metabolic disorders, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide involves the inhibition of NAD biosynthesis by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD biosynthesis pathway and plays a crucial role in cellular metabolism and signaling. By inhibiting NAMPT, N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide reduces the cellular levels of NAD, which in turn affects various cellular processes.
Biochemical and Physiological Effects
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the mTOR pathway. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for NAMPT inhibition, which makes it a useful tool for studying the NAD biosynthesis pathway. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anticancer agent. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide. One direction is the development of more potent and selective NAMPT inhibitors for the treatment of cancer and other diseases. Another direction is the investigation of the effects of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide on other cellular processes, such as autophagy and DNA repair. Additionally, the use of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide in combination with other anticancer agents is an area of active research. Overall, the study of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide has the potential to lead to the development of new therapies for various diseases.
Conclusion
In conclusion, N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of NAD biosynthesis by targeting the enzyme NAMPT. N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, the study of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide involves several steps. The first step is the preparation of 2-(2,4-difluorophenoxy)pyridine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 6-methylnicotinic acid to yield the desired product. The overall yield of this synthesis method is around 20%.

properties

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-12-4-5-13(10-23-12)18(25)24-11-14-3-2-8-22-19(14)26-17-7-6-15(20)9-16(17)21/h2-10H,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXROIBRGITDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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